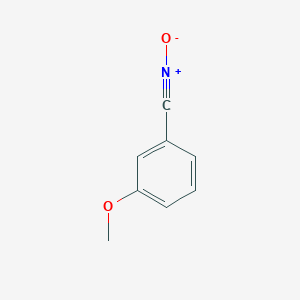

3-Methoxybenzonitrile oxide

CAS No.: 109673-21-4

Cat. No.: VC19176290

Molecular Formula: C8H7NO2

Molecular Weight: 149.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 109673-21-4 |

|---|---|

| Molecular Formula | C8H7NO2 |

| Molecular Weight | 149.15 g/mol |

| IUPAC Name | 3-methoxybenzonitrile oxide |

| Standard InChI | InChI=1S/C8H7NO2/c1-11-8-4-2-3-7(5-8)6-9-10/h2-5H,1H3 |

| Standard InChI Key | QTWZTDKDZUWDMU-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC(=C1)C#[N+][O-] |

Introduction

Key Findings

3-Methoxybenzonitrile oxide (CAS 109673-21-4) is a reactive nitrile N-oxide derivative with a methoxy substituent at the 3-position of the benzene ring. This compound serves as a critical intermediate in 1,3-dipolar cycloaddition reactions, enabling the synthesis of isoxazolines and other nitrogen-containing heterocycles. Its applications span medicinal chemistry, materials science, and agrochemical research.

Structural and Chemical Identity

3-Methoxybenzonitrile oxide belongs to the nitrile N-oxide family, characterized by the presence of a nitrile oxide (-C≡N-O) functional group. Key structural features include:

-

Molecular Formula: C₈H₇NO₂

-

Molecular Weight: 149.15 g/mol

-

IUPAC Name: 3-Methoxybenzonitrile N-oxide

-

Synonyms: Benzonitrile,3-methoxy-,N-oxide; m-Methoxybenzonitrile oxide .

The compound’s reactivity arises from the electron-withdrawing nitrile oxide group, which facilitates participation in cycloaddition reactions.

Physicochemical Properties

Limited experimental data exist for 3-methoxybenzonitrile oxide, but inferences can be drawn from related nitrile N-oxides:

Reactivity and Applications

1,3-Dipolar Cycloaddition Reactions

3-Methoxybenzonitrile oxide participates in [3+2] cycloadditions with alkenes or alkynes to form isoxazolines or isoxazoles, respectively .

Mechanism:

Example:

Intramolecular cycloaddition with alkenes yields fused isoxazoline derivatives, which are valuable in drug discovery .

Medicinal Chemistry Applications

-

Anticancer Agents: Isoxazoline derivatives exhibit cytotoxicity against tumor cell lines .

-

Antibacterial Scaffolds: Functionalized isoxazolines show inhibitory activity against bacterial enzymes .

Material Science

Nitrile N-oxides are used to modify polymer backbones, enhancing thermal stability or introducing functional groups .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume